Leukotriene D4 methyl ester
CAS No.:
Cat. No.: VC0199119
Molecular Formula: C26H42N2O6S
Molecular Weight: 510.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H42N2O6S |
|---|---|
| Molecular Weight | 510.7 g/mol |
| IUPAC Name | 2-[[2-amino-3-[(5S,7Z,9Z,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C26H42N2O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(29)16-15-18-25(32)34-2)35-20-21(27)26(33)28-19-24(30)31/h7-8,10-14,17,21-23,29H,3-6,9,15-16,18-20,27H2,1-2H3,(H,28,33)(H,30,31)/b8-7-,11-10-,13-12-,17-14-/t21?,22-,23?/m0/s1 |
| Standard InChI Key | PVGJCQKBOXAJIF-YIWIDSIYSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C=C/C=C\C([C@H](CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)N |
| SMILES | CCCCC/C=CC/C=CC=CC=C[C@@H](SC[C@H](N)C(NCC(O)=O)=O)[C@@H](O)CCCC(OC)=O |
| Canonical SMILES | CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)N |
Introduction
Chemical Structure and Properties
Leukotriene D4 methyl ester is derived from Leukotriene D4, which has the molecular formula C25H40N2O6S as identified in chemical databases . The methylation of the carboxyl group increases the molecular weight slightly compared to the parent compound. Leukotriene D4 itself is one of the constituents of slow-reacting substance of anaphylaxis (SRS-A) and is produced by the metabolism of Leukotriene C4 (LTC4) through the action of γ-glutamyl transpeptidase .
Physical and Chemical Characteristics
The expected physical and chemical properties of Leukotriene D4 methyl ester can be inferred from those of the parent compound and related methyl esters:
| Property | Leukotriene D4 | Expected for Leukotriene D4 Methyl Ester |
|---|---|---|
| Molecular Formula | C25H40N2O6S | C26H42N2O6S |
| Molecular Weight | 496.660 | Approximately 510.7 |
| Density | 1.1±0.1 g/cm³ | Similar to parent compound |
| Physical State | Oil | Oil |
| Solubility | Sparingly soluble in aqueous buffers | Enhanced solubility in organic solvents compared to parent compound |
| Stability | Relatively unstable | Improved stability compared to free acid form |
The methylation of the carboxylic acid group typically increases lipophilicity, which often results in enhanced membrane permeability and potentially altered biological activity profiles compared to the parent compound.
Biosynthesis and Metabolism
Synthetic Approaches
The synthesis of Leukotriene D4 methyl ester would likely follow approaches similar to those described for other leukotriene methyl esters. Cohen et al. described enantiospecific syntheses of various leukotrienes including Leukotriene D4, utilizing a "chiral-pool" approach . This methodology could be extended to produce the methyl ester derivative through standard esterification procedures.
Biological Activities and Functions
Comparative Biological Activity
While specific information on Leukotriene D4 methyl ester's biological activity is limited in the search results, insights can be drawn from the parent compound and related methyl esters:
| Biological Activity | Leukotriene D4 | Expected for Leukotriene D4 Methyl Ester |
|---|---|---|
| Bronchoconstriction | Potent | Potentially reduced but still active |
| Vascular Permeability | Enhanced | Similar but potentially altered kinetics |
| Receptor Binding | High affinity for cysteinyl leukotriene receptors | Potentially altered receptor binding profile |
| Inflammatory Response | Strong pro-inflammatory | Likely preserved pro-inflammatory activity |
The methylation of the carboxyl group may alter the compound's pharmacokinetic properties while potentially preserving many of the pharmacodynamic characteristics of the parent molecule.
Pathophysiological Implications
Leukotriene D4 is implicated in the pathogenesis of asthma and acute hypersensitivity reactions . It contributes to bronchoconstriction and enhanced vascular permeability. Recent research suggests that Leukotriene D4 may also play a role in atherosclerosis by upregulating oxidized low-density lipoprotein, potentially driving foam cell formation or recruitment of immune cells .
The methyl ester form might be expected to demonstrate similar biological activities, potentially with altered intensity or duration due to changes in pharmacokinetic properties.
Research and Analytical Applications
Research Applications
The methyl ester form of leukotrienes generally provides several advantages for research applications:
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Enhanced stability for storage and handling
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Improved lipophilicity for certain experimental protocols
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Potential use as a standard in analytical chemistry
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Utility in structure-activity relationship studies
As observed with Leukotriene A4 methyl ester, which is supplied as a more stable form for research purposes , Leukotriene D4 methyl ester would likely serve similar functions in laboratory settings.
Analytical Methods and Characterization
Identification Techniques
Typical analytical methods for characterization of Leukotriene D4 methyl ester would include:
| Analytical Technique | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity determination and separation |
| Mass Spectrometry | Molecular weight confirmation and structural analysis |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation |
| UV Spectroscopy | Concentration determination (λmax around 280 nm) |
These techniques enable precise identification and quantification of the compound in research settings.
Spectroscopic Properties
Based on related leukotrienes, Leukotriene D4 methyl ester would likely exhibit characteristic UV absorption around 280-282 nm due to its conjugated triene structure, similar to that observed in Leukotriene E4 methyl ester .
Comparison with Other Leukotriene Derivatives
Structural Relationships
Leukotriene D4 methyl ester differs from other leukotriene methyl esters primarily in the amino acid moiety attached to the fatty acid backbone:
| Leukotriene Derivative | Amino Acid Moiety | Key Structural Feature |
|---|---|---|
| Leukotriene C4 methyl ester | Glutathionyl (Glu-Cys-Gly) | Contains complete glutathione |
| Leukotriene D4 methyl ester | Cysteinyl-glycyl | Contains cysteine and glycine |
| Leukotriene E4 methyl ester | Cysteinyl | Contains only cysteine |
| Leukotriene A4 methyl ester | None | Contains epoxide but no amino acid |
This structural progression reflects the metabolic pathway where Leukotriene C4 is converted to D4 and then to E4 through sequential removal of amino acid residues.
Functional Differences
The biological activity profile of these compounds generally follows a pattern where LTC4 and LTD4 exhibit more potent activity than LTE4 . The methyl esterification of these compounds would be expected to alter their pharmacokinetic properties while potentially preserving relative potency relationships.
Pharmaceutical and Therapeutic Considerations
Role in Disease Models
Leukotriene D4 contributes to atherosclerosis, possibly through mechanisms involving foam cell formation or immune cell recruitment . The methyl ester derivative could potentially be utilized in research models investigating these pathological processes, offering advantages in terms of stability and cellular delivery.
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